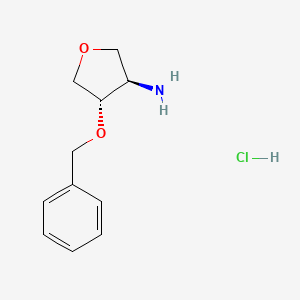

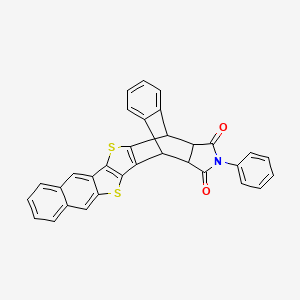

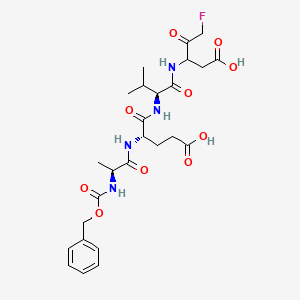

![molecular formula C6H9F2N B1459329 6,6-Difluorobicyclo[3.1.0]hexan-3-amine CAS No. 1393541-13-3](/img/structure/B1459329.png)

6,6-Difluorobicyclo[3.1.0]hexan-3-amine

Vue d'ensemble

Description

6,6-Difluorobicyclo[3.1.0]hexan-3-amine is a chemical compound with the molecular formula C6H9F2N . Its molecular weight is 133.14 g/mol. The compound is often found in the form of a hydrochloride salt , which has a molecular weight of 169.6 .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H9F2N/c7-6(8)4-1-3(9)2-5(4)6;/h3-5H,1-2,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound hydrochloride is a white solid . It should be stored at 0-8°C .Applications De Recherche Scientifique

Thermal Conversions and Mechanisms

- The study by Dolbier et al. (1992) explored the thermal conversion of 6,6-difluorobicyclo[3.1.0]hex-2-enes to fluorobenzenes, revealing different mechanisms for these reactions. The findings contribute to the understanding of homolytic hydrogen-shift rearrangements and solvolytic mechanisms involving carbocation formation in these compounds (Dolbier et al., 1992).

Approaches to Cycloproparenes

- Anthony et al. (1990) described the synthesis of cycloproparenes, including approaches to the cyclopropa[c]thiophene system using derivatives of 6,6-difluorobicyclo[3.1.0]hexan-3-amine (Anthony et al., 1990).

Electrocyclic Ring-Opening and Alkaloid Syntheses

- Lan, Banwell, and Willis (2019) utilized the electrocyclic ring-opening of meso-6,6-Dibromobicyclo[3.1.0]hexanes for the total syntheses of various alkaloids. This showcases the compound's role in complex organic syntheses (Lan, Banwell, & Willis, 2019).

Diastereomeric Derivatives Synthesis

- Vilsmaier et al. (1991) reported the synthesis of diastereomeric 3,6-Diaminobicyclo[3.1.0]hexane derivatives, indicating the chemical versatility and potential for creating structurally diverse molecules (Vilsmaier et al., 1991).

Photophysical Properties and Self-Assembly Behaviors

- Guo et al. (2009) explored the synthesis and properties of polyfluorene derivatives with primary amine groups, derived from structures similar to this compound. This research is significant for understanding the material science applications of such compounds (Guo et al., 2009).

Stereoselective Synthesis in Medicinal Chemistry

- Pedregal and Prowse (2002) focused on the stereoselective synthesis of a 3-beta fluoro derivative of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, demonstrating the compound's relevance in medicinal chemistry (Pedregal & Prowse, 2002).

GABA Conformational Analysis

- Jimeno et al. (2011) investigated the conformations of GABA locked by embedding in the Bicyclo[3.1.0]hexane core structure, which is relevant for understanding bioactive compounds (Jimeno et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Mécanisme D'action

Target of Action

It has been incorporated into analogs of maraviroc, a marketed anti-hiv drug . Maraviroc works by blocking the CCR5 co-receptor on the surface of certain immune cells, preventing HIV from entering these cells . Therefore, it is possible that 6,6-Difluorobicyclo[3.1.0]hexan-3-amine may interact with similar targets.

Mode of Action

As a potential analog of Maraviroc, it might interact with the CCR5 co-receptor, preventing the entry of HIV into immune cells .

Biochemical Pathways

If it acts similarly to Maraviroc, it could be involved in the HIV life cycle, specifically the viral entry process .

Result of Action

If it acts similarly to Maraviroc, it could prevent HIV from entering immune cells, thereby inhibiting the progression of the infection .

Analyse Biochimique

Biochemical Properties

6,6-Difluorobicyclo[3.1.0]hexan-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s rigid bicyclic structure allows it to act as a mimetic for other cyclohexane derivatives, potentially influencing enzyme activity and protein conformation. Studies have shown that this compound can interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s active site and affect its catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Additionally, the compound has been shown to affect the proliferation and differentiation of various cell types, including cancer cells and stem cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can prevent substrate access and thus inhibit the enzyme’s activity. Furthermore, this compound can interact with transcription factors, leading to changes in gene expression. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the binding pocket of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to understand its potential therapeutic applications and toxicity. At low doses, the compound has been shown to have beneficial effects on metabolic processes and cellular signaling. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to drug metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The presence of fluorine atoms in the compound can also affect its metabolic stability and the formation of reactive intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biological activity. The compound has been found to localize primarily in the cytoplasm and the nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, thereby modulating its activity and function .

Propriétés

IUPAC Name |

6,6-difluorobicyclo[3.1.0]hexan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N/c7-6(8)4-1-3(9)2-5(4)6/h3-5H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCZPSZRXWBDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1C2(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

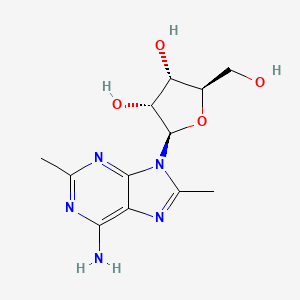

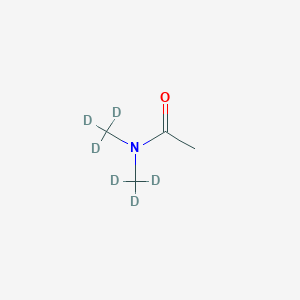

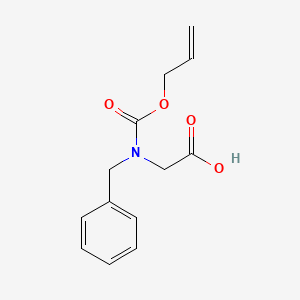

![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)

![2-Phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B1459266.png)